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2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid Documentation Hub

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  • Product: 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid
  • CAS: 1508278-51-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Pharmacophore Modeling with 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic Acid Building Blocks

Abstract Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), providing an efficient framework for the discovery and optimization of novel therapeutic agents.[1][2][3][4] This technical gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), providing an efficient framework for the discovery and optimization of novel therapeutic agents.[1][2][3][4] This technical guide offers an in-depth exploration of pharmacophore modeling, with a specific focus on leveraging the unique chemical features of the 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid scaffold. This building block is of particular interest due to its combination of a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic methoxy group, and two distinct halogen atoms (chlorine and iodine). These features, particularly the capacity for halogen bonding, provide a rich basis for developing highly specific and potent inhibitors.[5][6][7] This guide will detail both ligand-based and structure-based modeling workflows, validation protocols, and their application in virtual screening, providing researchers with the technical knowledge to harness this scaffold in their drug discovery endeavors.

Introduction: The Pharmacophore Concept and the Significance of the Target Scaffold

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are essential for its interaction with a specific biological target.[2][8][9] Instead of focusing on the entire chemical structure, a pharmacophore model distills it down to a three-dimensional arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups.[9][10] This approach is instrumental in virtual screening, where large compound libraries can be rapidly filtered to identify molecules that are likely to be active, significantly reducing the time and cost associated with experimental high-throughput screening.[1][4][11]

The building block at the core of this guide, 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid , serves as an exemplary scaffold for pharmacophore modeling. Its utility is derived from a confluence of key chemical features:

  • Hydrogen Bond Donor: The secondary amine provides a crucial hydrogen bond donor feature.

  • Hydrogen Bond Acceptor: The carboxylic acid group acts as a potent hydrogen bond acceptor.

  • Hydrophobic/Aromatic Features: The substituted phenyl ring and the methoxy group contribute to hydrophobic and aromatic interactions within a binding pocket.

  • Halogen Bond Donors: The chloro and iodo substituents are of particular importance. Halogen atoms, especially iodine and bromine, can act as halogen bond (X-bond) donors due to a region of positive electrostatic potential known as a σ-hole.[5][12] This directional interaction with Lewis bases (like backbone carbonyl oxygens in proteins) can significantly enhance binding affinity and selectivity.[7][13]

This guide will provide detailed protocols for constructing and validating pharmacophore models based on this versatile scaffold.

Foundational Approaches: Ligand-Based vs. Structure-Based Modeling

Pharmacophore models can be generated through two primary pathways, the choice of which depends on the available data.[1][2][8]

  • Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the 3D structure of the biological target is unknown, but a set of active ligands has been identified.[2][10] The underlying principle is that molecules with similar biological activity share common pharmacophoric features and binding modes.[8] The process involves superimposing the 3D conformations of active molecules to identify the shared chemical features.[14]

  • Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (often from X-ray crystallography or NMR) is available, a structure-based model can be derived.[8][10][15] This method involves analyzing the key interactions between the protein and a bound ligand within the active site to generate a pharmacophore that represents the complementary features of the binding pocket.[3][15]

The most robust models often integrate insights from both approaches, where a ligand-based hypothesis is refined and validated against a known protein structure.[8]

Ligand-Based Pharmacophore Modeling Workflow

This section outlines a step-by-step protocol for generating a pharmacophore model when a set of active compounds containing the 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid scaffold is available.

Experimental Protocol:
  • Data Set Preparation:

    • Compile a training set of at least 5-10 structurally diverse and active molecules.

    • Include a set of inactive molecules (decoys) that are structurally similar to the actives but lack biological activity. This is crucial for generating a selective model.[14]

  • Conformational Analysis:

    • For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This is a critical step as the bioactive conformation may not be the lowest energy state.[8][14][16]

    • Utilize computational tools such as OMEGA (OpenEye) or the conformational search modules within Schrödinger Maestro or MOE.

  • Feature Identification and Alignment:

    • Identify the key pharmacophoric features for each molecule (e.g., H-bond donor, H-bond acceptor, aromatic ring, hydrophobic center, and importantly, a halogen bond donor feature for the iodo and chloro groups).

    • Use an alignment algorithm (e.g., common feature alignment) to superimpose the conformations of the active molecules, seeking a 3D arrangement of features common to all.[8][14]

  • Hypothesis Generation and Scoring:

    • The alignment process will generate several pharmacophore hypotheses.

    • These hypotheses are then scored based on their ability to match the active molecules while excluding the inactive ones.[1] Software like Phase (Schrödinger), LigandScout, or MOE automate this process.[10]

  • Model Selection:

    • The best hypothesis is selected based on scoring functions that evaluate factors like alignment quality, feature overlap, and the ability to discriminate between active and inactive compounds.

LigandBasedWorkflow A Active & Inactive Ligand Set B Conformational Analysis A->B C Feature Identification & Alignment B->C D Hypothesis Generation C->D E Scoring & Ranking D->E F Validated Pharmacophore Model E->F

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling Workflow

This protocol is applicable when a 3D structure of the target protein, preferably co-crystallized with a ligand, is available.

Experimental Protocol:
  • Protein and Ligand Preparation:

    • Obtain a high-resolution protein structure from the Protein Data Bank (PDB).[1]

    • Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing the energy to relieve any steric clashes.

    • If a co-crystallized ligand is present, ensure its chemical structure and bond orders are correct.

  • Binding Site Analysis:

    • Identify the active site of the protein.

    • Analyze the key interactions between the bound ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions, and halogen bonds).

  • Pharmacophore Feature Generation:

    • Generate pharmacophoric features based on these interactions. For example, a hydrogen bond from a protein's NH group to the ligand's carbonyl would generate a hydrogen bond acceptor feature on the ligand.

    • Software like LigandScout or the receptor-ligand pharmacophore generation tools in Discovery Studio or MOE can automate this process by creating a feature map of the active site.[14][15]

  • Model Refinement:

    • The initial pharmacophore model can be refined by adding excluded volume spheres to represent the space occupied by the protein, preventing clashes in subsequent virtual screening.

    • The importance of different features can be weighted based on the strength or frequency of the observed interactions.

StructureBasedWorkflow A Protein-Ligand Complex (PDB) B Protein & Ligand Preparation A->B C Binding Site Interaction Analysis B->C D Feature Map Generation C->D E Model Refinement (Excluded Volumes) D->E F Validated Pharmacophore Model E->F

Caption: Structure-Based Pharmacophore Modeling Workflow.

Pharmacophore Model Validation: A Self-Validating System

A pharmacophore model is only useful if it can accurately distinguish active compounds from inactive ones.[1][17] Therefore, rigorous validation is a mandatory step before using a model for virtual screening.[17]

Experimental Protocol:
  • Test Set Preparation:

    • Compile a test set of known active and a much larger set of presumed inactive compounds (decoys) that were not used in the model generation.[17]

  • Screening the Test Set:

    • Use the generated pharmacophore model as a 3D query to screen the test set database.

  • Performance Evaluation:

    • Calculate key statistical metrics to assess the model's quality.

MetricDescriptionFormulaIdeal Value
Sensitivity (Recall) The ability of the model to identify known active compounds.True Positives / (True Positives + False Negatives)Close to 1
Specificity The ability of the model to reject inactive compounds.True Negatives / (True Negatives + False Positives)Close to 1
Enrichment Factor (EF) The ratio of the proportion of actives found in a small fraction of the screened database to the proportion of actives expected from a random selection.(% Actives in Hit List) / (% Actives in Database)> 1
Goodness of Hit (GH) Score A metric that combines sensitivity and specificity, rewarding models that are both good at finding actives and rejecting inactives.((Ha * (3A + Ht)) / (4 * Ht * A)) * (1 - ((Ht - Ha) / (D - A)))> 0.7 (Very Good)

Where: Ha = number of actives in the hit list, Ht = total number of hits, A = total number of actives in the database, D = total number of compounds in the database.

A common visualization tool for model performance is the Receiver Operating Characteristic (ROC) curve, which plots the true positive rate (Sensitivity) against the false positive rate (1-Specificity). A model with high predictive power will have a large area under the curve (AUC).[1][17]

ValidationLogic cluster_0 Model Generation cluster_1 Validation A Training Set (Actives + Inactives) B Pharmacophore Hypothesis A->B D Screen Test Set with Hypothesis B->D C Test Set (External Actives + Decoys) C->D E Calculate Metrics (EF, GH, ROC) D->E F Decision E->F Is Model Valid? G Use for Virtual Screening F->G Yes H Refine or Reject Model F->H No

Caption: The Logic of Pharmacophore Model Validation.

Application in Virtual Screening and Hit Identification

Once validated, the pharmacophore model serves as a powerful 3D query for screening large chemical databases (e.g., ZINC, Enamine REAL, or internal corporate libraries) to identify novel hit compounds.[1][4][18]

The virtual screening workflow typically involves:

  • Database Preparation: Generating 3D conformers for all molecules in the screening library.

  • Pharmacophore Screening: Rapidly filtering the database to find molecules that geometrically match the pharmacophore query.

  • Hit Filtering: The initial hits are often further filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and visual inspection.

  • Molecular Docking: The most promising candidates are then subjected to molecular docking studies to predict their binding poses and estimate their binding affinities more accurately.[17][19]

This hierarchical approach efficiently narrows down a vast chemical space to a manageable number of high-quality candidates for experimental testing.

Conclusion

Pharmacophore modeling based on scaffolds like 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid offers a sophisticated and effective strategy for modern drug discovery. The unique combination of hydrogen bonding, hydrophobic, and, critically, halogen bonding features within this building block allows for the creation of highly specific and potent pharmacophore models. By following the detailed workflows for ligand- and structure-based modeling and adhering to rigorous validation protocols, researchers can significantly enhance the efficiency and success rate of their hit identification campaigns. This guide provides the foundational knowledge and practical steps for scientists and drug development professionals to confidently apply these powerful computational techniques.

References

  • Giordano, D., Ortuso, F., & Alcaro, S. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 646. [Link]

  • Deshpande, S., & Shah, K. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Drug Discovery, 3. [Link]

  • Ramaswamy, K., & Chopra, D. (2022). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 27(19), 6649. [Link]

  • Zhu, W., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling, 54(2), 496-503. [Link]

  • Deshpande, S., & Shah, K. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Drug Discovery, 3. [Link]

  • Singh, J., & Kumar, A. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 81-92. [Link]

  • BioNome. (2026). Validation Techniques in Pharmacophore-Based Screening Projects in India. BioNome. [Link]

  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Creative Biolabs. [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. [Link]

  • Langer, T., & Wolber, G. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery, 1(3), 261-267. [Link]

  • Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 375-383. [Link]

  • Fiveable. (2025). Pharmacophore modeling. Fiveable. [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate. MySkinRecipes. [Link]

  • Fiveable. (2025). Pharmacophore modeling. Medicinal Chemistry Class Notes. [Link]

  • Schrödinger. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog. [Link]

  • Schneidman-Duhovny, D., et al. (2008). Novel Approach for Efficient Pharmacophore-Based Virtual Screening: Method and Applications. Journal of Chemical Information and Modeling, 49(1), 108-121. [Link]

  • Sharma, A., & Anand, A. (2017). Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. Iranian Journal of Pharmaceutical Research, 16(3), 910-923. [Link]

  • Schneidman-Duhovny, D., et al. (2009). A Novel Approach for Efficient Pharmacophore-Based Virtual Screening: Method and Applications. Journal of Chemical Information and Modeling, 49(1), 108-121. [Link]

  • Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout Tutorial Card. [Link]

  • Sirimulla, S., et al. (2018). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 8(12). [Link]

  • NextSDS. (n.d.). ethyl 2-((4-chloro-5-iodo-2-Methoxyphenyl)aMino)acetate — Chemical Substance Information. NextSDS. [Link]

  • Sirimulla, S., & Gathiaka, S. (2018). 2.3. 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 8(12), e2882. [Link]

  • Rampogu, S., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4220. [Link]

  • Taylor & Francis. (n.d.). Pharmacophores – Knowledge and References. Taylor & Francis. [Link]

  • Hussain, T., et al. (2018). A Combination of Pharmacophore Modeling, Molecular Docking and Virtual Screening Study Reveals 3,5,7-Trihydroxy-2-(3,4,5 - Trihydroxyphenyl)-4H-Chromen-4-One as a Potential Inhibitor of Cancer- Osaka-Tpl2 Kinase. Indian Journal of Pharmaceutical Education and Research, 52(4), 699-709. [Link]

  • Giordano, D., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. CNR-IRIS. [Link]

  • Warszycki, D., et al. (2013). A Linear Combination of Pharmacophore Hypotheses as a New Tool in Search of New Active Compounds – An Application for 5-HT1A Receptor Ligands. PLOS ONE, 8(12), e84510. [Link]

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Protocols & Analytical Methods

Method

Synthesis and Application of Covalent KRAS G12C Inhibitors Using 2-((4-Chloro-5-iodo-2-methoxyphenyl)amino)acetic Acid

Executive Summary For decades, the KRAS GTPase was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep, targetable allosteric pockets[1]. The paradigm shifted with the discovery of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the KRAS GTPase was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep, targetable allosteric pockets[1]. The paradigm shifted with the discovery of the Switch-II Pocket (S-IIP), an inducible cleft accessible predominantly in the GDP-bound state of the KRAS G12C mutant[1].

This application note provides a comprehensive, self-validating synthetic workflow for generating K-Ras(G12C) Inhibitor 9 (also known as ARS-853 precursor), a first-generation covalent inhibitor. The protocol utilizes the core intermediate 2-((4-Chloro-5-iodo-2-methoxyphenyl)amino)acetic acid , which serves as the critical hydrophobic anchor that occupies the S-IIP, positioning a vinyl sulfonamide warhead to irreversibly trap the mutant Cysteine-12[2][3].

Mechanistic Rationale & Target Biology

The design of K-Ras(G12C) Inhibitor 9 relies on exploiting the intrinsic GTPase cycle. The G12C mutation impairs GAP-mediated GTP hydrolysis, trapping KRAS in its active, oncogenic state[4]. By utilizing the 4-chloro-5-iodo-2-methoxyphenyl moiety, the inhibitor wedges into the S-IIP, disrupting the Switch-I and Switch-II regions. This conformational disruption subverts the native nucleotide preference, reducing GTP affinity and favoring GDP binding[1].

KRAS_Pathway GDP KRAS-GDP (Inactive State) SOS SOS (GEF) GDP->SOS Trapped Inhibitor-KRAS-GDP (Irreversibly Trapped) GDP->Trapped Covalent Trap at Cys12 GTP KRAS-GTP (Active State) GAP GAP (Blocked by G12C) GTP->GAP Effector Downstream Signaling (RAF/MEK/ERK) GTP->Effector Oncogenic Drive SOS->GTP Nucleotide Exchange GAP->GDP Hydrolysis Inhibitor Inhibitor 9 (Vinyl Sulfonamide) Inhibitor->GDP Binds S-IIP Pocket Trapped->Effector Signaling Halted

Caption: KRAS G12C signaling cycle and the mechanism of irreversible GDP-state trapping by covalent inhibitors.

Chemical Synthesis Workflow

The synthesis of the final inhibitor requires a highly controlled three-step sequence: Amide coupling, Boc-deprotection, and Warhead installation. The choice of reagents at each step is dictated by the steric hindrance of the intermediate and the instability of terminal electrophiles[5].

Synthesis A 2-((4-Chloro-5-iodo-2-methoxyphenyl) amino)acetic acid (Core Intermediate) B tert-butyl piperidin-4-ylcarbamate HATU, DIPEA, DMF (Amide Coupling) A->B C Boc-Protected Intermediate [M+H]+ 524.8 B->C D TFA / DCM (Deprotection) C->D E Free Piperidine Amine [M+H]+ 424.7 D->E F 2-Chloroethanesulfonyl chloride TEA, DCM (Warhead Installation) E->F G K-Ras(G12C) Inhibitor 9 [M+H]+ 514.8 F->G

Caption: Three-step synthetic workflow from the core acetic acid intermediate to K-Ras(G12C) Inhibitor 9.

Detailed Experimental Protocols

Note: The following protocols are engineered as self-validating systems. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Step 1: Amide Coupling via HATU Activation

Causality & Rationale: Coupling the primary carboxylic acid of the intermediate to the secondary amine (N1) of the piperidine ring requires robust activation. HATU is selected over EDC/HOBt because it provides superior reaction kinetics and minimizes epimerization/side-reactions when coupling to sterically demanding secondary amines[5].

  • Preparation: Dissolve 2-((4-Chloro-5-iodo-2-methoxyphenyl)amino)acetic acid (1.0 eq, 341.5 g/mol ) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add tert-butyl piperidin-4-ylcarbamate (1.1 eq). Stir the reaction mixture at room temperature for 2-4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.

Validation Checkpoint 1: Analyze the crude mixture via LC-MS. The reaction is successful if the starting material peak (m/z 342.5) is depleted and a dominant product peak appears at m/z 524.8[M+H]+ .

Step 2: Boc Deprotection

Causality & Rationale: The tert-butyloxycarbonyl (Boc) protecting group must be removed to expose the primary amine for warhead installation. A standard Trifluoroacetic acid (TFA) in Dichloromethane (DCM) mixture is used. Complete removal of residual TFA is critical, as trace acid will protonate the amine and completely halt the subsequent electrophilic coupling.

  • Reaction: Dissolve the Boc-protected intermediate in DCM (0.1 M). Add an equal volume of TFA (final ratio 1:1 DCM:TFA).

  • Stirring: Stir at room temperature for 1 hour.

  • Evaporation & Neutralization: Concentrate the mixture thoroughly under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.

  • Free-basing: Redissolve the residue in DCM and wash with 1M NaOH to yield the free amine, or proceed directly using excess Triethylamine (TEA) in Step 3.

Validation Checkpoint 2: Perform TLC (10% MeOH in DCM with 1% NH₄OH). The product should be highly polar (low Rf) compared to the starting material. LC-MS must confirm the mass shift to m/z 424.7 [M+H]+ .

Step 3: Vinyl Sulfonamide Warhead Installation

Causality & Rationale: The final step installs the covalent warhead. Instead of using highly unstable ethenesulfonyl chloride (which rapidly polymerizes), this protocol utilizes 2-chloroethanesulfonyl chloride . In the presence of excess base (TEA), it undergoes an in situ β -elimination to generate the reactive ethenesulfonyl intermediate, which immediately reacts with the primary amine[5].

  • Preparation: Dissolve the deprotected piperidine amine (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C in an ice bath.

  • Base Addition: Add Triethylamine (TEA, 4.0 eq). Note: The excess base is required to neutralize any residual TFA salts and drive the in situ elimination.

  • Electrophile Addition: Dropwise, add 2-chloroethanesulfonyl chloride (1.1 eq).

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Purification: Quench with water, extract with DCM, and purify via flash column chromatography (Silica, Hexanes/EtOAc gradient) to yield K-Ras(G12C) Inhibitor 9 as a crystalline solid[2].

Validation Checkpoint 3: Final LC-MS must show a clean peak at m/z 514.8 [M+H]+ . NMR should confirm the presence of the distinct vinyl protons (dd, ~5.9-6.5 ppm) corresponding to the ethenesulfonamide warhead.

Analytical & Biochemical Validation

Once synthesized, the compound must be validated for its ability to covalently modify KRAS G12C and alter its nucleotide affinity. The 4-chloro-5-iodo-2-methoxyphenyl core ensures the molecule binds specifically to the S-IIP, while the warhead modifies Cys12[1][6].

Table 1: Quantitative Profiling of K-Ras(G12C) Inhibitor 9

ParameterValue / ObservationAnalytical Method
Molecular Weight 513.8 g/mol High-Resolution Mass Spectrometry (HRMS)
Target Specificity 100% modification of KRAS G12C at 10 µM (24h)Intact Protein Mass Spectrometry (+513.8 Da shift)[2]
Wild-Type Reactivity No covalent adduct formed on KRAS WTIntact Protein Mass Spectrometry[6]
Nucleotide Affinity Shifts preference to favor GDP by ~4-foldBODIPY-FL GDP/GTP Exchange Assay[1]
Cellular Viability (IC50) ~10 µM (H358, Calu-1, H23 cell lines)CellTiter-Glo / Apoptosis Assays[3]

References

  • Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions." Nature 503(7477), 548-551 (2013). Available at:[Link]

  • Lim, S. M., et al. "Therapeutic targeting of oncogenic K-Ras by a covalent catalytic site inhibitor." Angewandte Chemie International Edition 53(1), 199-204 (2014). Available at:[Link]

  • Hansen, R., et al. "Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange." Journal of Chemical Information and Modeling (2018). Available at:[Link]

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Application

Application and Protocol for the NMR Spectroscopic Characterization of 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid

Abstract This technical guide provides a comprehensive protocol for the structural characterization of 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the structural characterization of 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document details the experimental procedures for sample preparation, and the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process. While a published spectrum for this specific molecule is not available, this guide will utilize data from closely related analogs to present a detailed, predictive analysis, thereby offering a robust framework for the characterization of novel, small organic molecules.

Introduction

2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid is a substituted N-phenylglycine derivative. The unique substitution pattern on the aromatic ring, featuring a chloro, iodo, and a methoxy group, makes it a potentially valuable intermediate in medicinal chemistry and drug discovery.[1] The synthesis of complex bioactive molecules often relies on such well-functionalized building blocks.[1] Accurate structural elucidation is a critical first step in the development of any new chemical entity. NMR spectroscopy stands as the most powerful and definitive method for the non-destructive characterization of organic molecules in solution.[2]

This application note serves as a detailed guide to the complete NMR characterization of the title compound, explaining the rationale behind the chosen experiments and providing a step-by-step protocol for data acquisition and analysis.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on the quality of the sample.[3] Therefore, careful sample preparation is paramount.

Materials:

  • 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and glass wool

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh 5-25 mg of the compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra and are used by the spectrometer for field-frequency locking.[4] Given the presence of a carboxylic acid and an amine proton, DMSO-d₆ is an excellent choice as it can solubilize a wide range of compounds and its residual proton signal does not overlap with many signals of interest.

  • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[3] Using a secondary vial allows for better mixing and visual confirmation of complete dissolution.[4] Gentle vortexing can aid dissolution.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.[5][6] Do not use cotton wool as it can introduce impurities.[5]

  • Transfer to NMR Tube: The final volume in the NMR tube should be between 0.5-0.6 mL, corresponding to a height of about 4-5 cm.[6][7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Diagram of the NMR Sample Preparation Workflow:

G cluster_prep Sample Preparation weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆, ~0.6-0.7 mL) weigh->dissolve In a separate vial filter Filter through Glass Wool dissolve->filter Ensure complete dissolution transfer Transfer to NMR Tube filter->transfer Remove particulates end NMR Spectrometer transfer->end Ready for NMR G cluster_2d 2D NMR Correlation H1 ¹H NMR COSY COSY H1->COSY H-H Connectivity HSQC HSQC H1->HSQC Direct C-H (1-bond) HMBC HMBC H1->HMBC Long-Range C-H (2-3 bonds) C13 ¹³C NMR C13->HSQC C13->HMBC Structure Final Structure Elucidation COSY->Structure Proton Spin Systems HSQC->Structure Assign Protonated Carbons HMBC->Structure Assemble Molecular Skeleton

Caption: Integrated 2D NMR workflow for structural elucidation.

  • COSY: In this molecule, the COSY spectrum would be relatively simple, primarily confirming the absence of couplings between the aromatic protons.

  • HSQC: The HSQC spectrum will show correlations between protons and the carbons they are directly attached to. This will definitively link:

    • The aromatic proton at ~7.4 ppm to its carbon.

    • The aromatic proton at ~6.9 ppm to its carbon.

    • The methoxy protons to the methoxy carbon.

    • The methylene protons to the methylene carbon.

  • HMBC: The HMBC spectrum is key to confirming the overall structure by showing correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

    • The methoxy protons (OCH₃) to the aromatic carbon C-2 .

    • The methylene protons (CH₂) to the carbonyl carbon (COOH) and the aromatic carbon C-1 .

    • The amine proton (NH) to the methylene carbon (CH₂) and the aromatic carbons C-1 and C-6 .

    • The aromatic proton H-6 to C-1, C-2, C-4, and C-5 .

    • The aromatic proton H-3 to C-1, C-4, and C-5 .

By systematically analyzing these 1D and 2D NMR spectra, the complete and unambiguous structure of 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid can be confidently determined.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the NMR characterization of 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid. By following the outlined procedures for sample preparation, data acquisition, and systematic spectral interpretation using a combination of 1D and 2D NMR techniques, researchers can achieve a high level of confidence in the structural elucidation of this and other novel small molecules. The principles and workflows described herein are broadly applicable in the fields of synthetic chemistry, medicinal chemistry, and drug development.

References

  • ResearchGate. How to Prepare Samples for NMR. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • University of California, Riverside. Small molecule NMR sample preparation. Available at: [Link]

  • Royal Society of Chemistry. "The halogen effect on the ¹³C NMR chemical shift in substituted benzenes." Physical Chemistry Chemical Physics. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • NextSDS. ethyl 2-((4-chloro-5-iodo-2-Methoxyphenyl)aMino)acetate. Available at: [Link]

  • MySkinRecipes. Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate. Available at: [Link]

  • Wiley Analytical Science. "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." Angewandte Chemie International Edition. Available at: [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • PMC. "Theoretical NMR correlations based Structure Discussion." Journal of Cheminformatics. Available at: [Link]

  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • SpectraBase. N-Phenylglycine [1H NMR] Spectrum. Available at: [Link]

  • Asian Journal of Chemistry. "Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides." Available at: [Link]

  • University College London. Chemical shifts. Available at: [Link]

  • Chemistry LibreTexts. Interpreting ¹³C NMR Spectra. Available at: [Link]

  • University of Wisconsin-Madison. ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

Sources

Method

in vitro assay preparation using 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid intermediates

Application Note: Biochemical Evaluation and In Vitro Assay Preparation for KRAS G12C Inhibitors Synthesized from 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid Introduction & Chemical Rationale The discovery of...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biochemical Evaluation and In Vitro Assay Preparation for KRAS G12C Inhibitors Synthesized from 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid

Introduction & Chemical Rationale

The discovery of the switch-II pocket (S-IIP) in KRAS G12C revolutionized targeted oncology, enabling the development of covalent inhibitors that trap the oncoprotein in its inactive, GDP-bound state ([1]). The intermediate 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid (CAS 1508278-51-0) is a highly functionalized building block critical for synthesizing early-generation S-IIP inhibitors, such as ARS-853 and related analogs ([2]).

Causality of the Chemical Structure:

  • 5-Iodo Group: Acts as a versatile electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows the installation of hydrophobic moieties (like a 1-methylcyclopropyl group) that project into the cryptic pocket of KRAS, drastically improving binding affinity ([3]).

  • 2-Methoxy Group: Following cross-coupling, this group is typically demethylated (e.g., using BBr₃) to yield a C2-phenol. The resulting hydroxyl group forms an indispensable hydrogen bond with the His95 residue in the KRAS switch-II pocket ([4]).

  • Aminoacetic Acid Core: The carboxylic acid provides a straightforward vector for amide coupling to a piperazine or azetidine linker, which ultimately positions the acrylamide warhead in perfect proximity to covalently modify the mutant Cysteine-12 ([2]).

Workflow Visualization

The transition from the raw intermediate to a fully validated in vitro assay system requires a seamless integration of synthetic chemistry and biochemical validation.

G I 2-((4-Chloro-5-iodo-2-methoxyphenyl) -amino)acetic acid S1 Palladium Cross-Coupling (Install C5-Alkyl/Aryl) I->S1 S2 Demethylation (Yield C2-Phenol) S1->S2 S3 Amide Coupling & Acrylation (Attach Electrophilic Warhead) S2->S3 Inh Active KRAS G12C Inhibitor (e.g., ARS-853 analog) S3->Inh A1 Intact Mass Spectrometry (Covalent Adduct Verification) Inh->A1 Validation A2 BODIPY-GDP Exchange Assay (Biochemical Inhibition) Inh->A2 Kinetics A3 CRAF-RBD Pull-Down (Cellular Target Engagement) Inh->A3 Efficacy

Workflow from 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid to KRAS G12C inhibitor assays.

In Vitro Assay Protocols

Because KRAS G12C inhibitors derived from this intermediate are covalent and state-dependent (binding exclusively to the GDP-bound state), standard reversible enzymatic assays are insufficient ([5]). The following self-validating protocols are designed to confirm covalent modification, functional biochemical inhibition, and cellular target engagement ([6]).

Protocol A: Intact Mass Spectrometry (Covalent Adduct Verification)

Causality: To definitively prove that the synthesized acrylamide warhead permanently modifies Cys12, intact protein mass spectrometry is the gold standard. It distinguishes true covalent engagement from non-specific aggregation or reversible binding.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant KRAS G12C (residues 1-169) to a final concentration of 10 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂). Ensure the protein is fully loaded with GDP by pre-incubating with a 10-fold molar excess of GDP and 5 mM EDTA for 30 minutes, followed by the addition of 10 mM MgCl₂ to lock the nucleotide state.

  • Inhibitor Incubation: Add the synthesized inhibitor (derived from the intermediate) to a final concentration of 50 µM (5x molar excess). Incubate at 25°C for 2 hours.

  • Desalting: Pass the reaction mixture through a C4 ZipTip or a rapid online desalting column (e.g., Waters MassPREP) to remove buffer salts and unbound small molecules.

  • LC-MS Analysis: Analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

  • Data Processing: Deconvolute the raw multiply-charged spectra using maximum entropy algorithms. A successful reaction will show a near-100% mass shift corresponding exactly to: Mass(KRAS) + Mass(Inhibitor).

Protocol B: BODIPY-GDP Nucleotide Exchange Assay

Causality: KRAS activation requires the exchange of GDP for GTP, a process catalyzed by the guanine nucleotide exchange factor SOS1. Covalent binding of the inhibitor to the S-IIP locks KRAS in the inactive conformation, sterically and allosterically preventing SOS1-mediated nucleotide exchange ([1]).

Step-by-Step Methodology:

  • Fluorescent Loading: Load recombinant KRAS G12C (2 µM) with BODIPY-FL-GDP (Molecular Probes) using the EDTA-mediated exchange method described in Protocol A.

  • Inhibitor Pre-incubation: In a 384-well black microplate, dispense 100 nM of BODIPY-GDP-loaded KRAS G12C per well. Add the inhibitor in a 10-point dose-response titration (e.g., 10 µM down to 0.5 nM). Incubate for 2 hours at room temperature to allow complete covalent bond formation ([7]).

  • Exchange Trigger: Initiate the exchange reaction by adding 1 µM of the SOS1 catalytic domain (residues 564–1049) and 100 µM of unlabeled GTP.

  • Kinetic Readout: Immediately monitor fluorescence decay (Excitation: 490 nm, Emission: 520 nm) over 60 minutes using a microplate reader.

  • Analysis: Uninhibited KRAS will rapidly release BODIPY-GDP, resulting in a loss of fluorescence. Inhibitor-bound KRAS will retain the fluorophore. Calculate the IC₅₀ based on the initial velocity of fluorescence decay.

Protocol C: Cellular CRAF-RBD Pull-Down Assay

Causality: Biochemical potency does not always translate to cellular efficacy due to membrane permeability and the high intracellular concentration of GTP. The Ras-binding domain (RBD) of CRAF specifically binds only to the active, GTP-bound conformation of KRAS. This assay validates that the inhibitor successfully penetrates the cell and traps KRAS in the GDP-bound state ([7]).

Step-by-Step Methodology:

  • Cell Culture: Seed H358 cells (homozygous for KRAS G12C) at 70% confluency in 6-well plates.

  • Treatment: Treat cells with varying concentrations of the inhibitor (0.1 µM, 1 µM, 10 µM) or DMSO vehicle for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in Mg²⁺-containing lysis buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 1% NP-40, 10 mM MgCl₂, 1 mM EDTA, 2% glycerol) supplemented with protease and phosphatase inhibitors. Critical: Mg²⁺ must be present to prevent post-lysis nucleotide exchange.

  • Pull-Down: Clarify lysates by centrifugation. Reserve 10% of the lysate as "Total KRAS" input. Incubate the remaining lysate with 20 µg of GST-CRAF-RBD conjugated to glutathione agarose beads for 1 hour at 4°C with rotation.

  • Washing & Elution: Wash beads three times with lysis buffer. Elute bound proteins by boiling in 2x Laemmli sample buffer.

  • Detection: Resolve by SDS-PAGE and perform Western blotting using an anti-KRAS primary antibody. Quantify the ratio of Pull-down KRAS (Active) to Total KRAS.

Quantitative Data Presentation

The following table summarizes the expected profiling metrics for an optimized KRAS G12C inhibitor (e.g., an ARS-853 analog) synthesized from the 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid intermediate ([6]).

Assay TypeParameter MeasuredExpected Value / ReadoutSignificance
Intact MS Covalent Adduct Formation>95% modification at 2 hrsConfirms irreversible binding to Cys12.
BODIPY-GDP Biochemical IC₅₀1.0 - 2.5 µMValidates inhibition of SOS1-mediated exchange.
CRAF-RBD Cellular Target EngagementIC₅₀ ≈ 1.5 - 3.0 µMDemonstrates cell permeability and intracellular target trapping.
Cell Viability Anti-proliferative IC₅₀2.0 - 5.0 µM (H358 cells)Confirms phenotypic efficacy in G12C-driven cancer models.

References

  • US9227978B2 - Covalent inhibitors of Kras G12C, Google Patents. [2]

  • Crystal Structure of small molecule ARS-853 covalently bound to K-Ras G12C, RCSB PDB. [5]

  • ARS-853 | CAS#1629268-00-3 | Rho inhibitor, MedKoo Biosciences. [3]

  • ARS-853 | KRAS G12C Inhibitor, MedChemExpress. [6]

  • ARS-853 | KRas inhibitor | CAS 1629268-00-3, Selleck Chemicals. [7]

  • Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors, ACS Publications. [4]

  • K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions, Nature. [1]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 2-((4-Chloro-5-iodo-2-methoxyphenyl)amino)acetic Acid

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Application: Key Intermediate Synthesis for Covalent KRAS G12C Inhibitors Executive Summary & Pharmacological Context The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Application: Key Intermediate Synthesis for Covalent KRAS G12C Inhibitors

Executive Summary & Pharmacological Context

The compound 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetic acid (CAS: 1508278-51-0) is a highly specialized, functionally rich building block utilized in the discovery and manufacturing of targeted oncology therapeutics. Specifically, it serves as a critical core intermediate in the synthesis of covalent KRAS G12C inhibitors (such as ARS-1620 analogs) . These inhibitors rely on the precise spatial arrangement of the functionalized phenyl ring to allosterically control GTP affinity and interact with the switch-II pocket of the mutant KRAS protein .

Scaling up the synthesis of this intermediate presents distinct chemical challenges. The presence of bulky halogens (chlorine at C4, iodine at C5) and the electron-donating methoxy group at C2 creates a sterically hindered and electronically deactivated aniline nitrogen. This application note details a robust, field-proven, two-step scale-up protocol designed to maximize mono-alkylation chemoselectivity and ensure high-purity isolation without the need for chromatographic purification.

G Int Aminoacetic Acid Intermediate Coupling Amide Coupling (Piperazine deriv.) Int->Coupling EDC/HOBt Acylation Acryloylation (Warhead Attachment) Coupling->Acylation Deprotection Drug Covalent KRAS G12C Inhibitor Acylation->Drug Acryloyl Chloride Target Covalent Binding to Cys12 of KRAS G12C Drug->Target In Vivo/In Vitro

Integration of the aminoacetic acid intermediate into the KRAS G12C inhibitor assembly pathway.

Retrosynthetic Strategy and Mechanistic Causality

The synthesis is achieved via a two-step sequence:

  • N-Alkylation: Reaction of 4-chloro-5-iodo-2-methoxyaniline with ethyl bromoacetate.

  • Ester Hydrolysis: Base-catalyzed cleavage of the ethyl ester to yield the target carboxylic acid.

Causality Behind Experimental Choices
  • Avoidance of Direct Acid Alkylation: Direct alkylation using bromoacetic acid is notoriously problematic for deactivated anilines. It frequently results in zwitterion formation, intractable mixtures, and competing bis-alkylation that requires tedious purification . Utilizing ethyl bromoacetate provides a highly reactive, neutral electrophile. The resulting lipophilic ester allows for facile aqueous extraction to remove unreacted starting materials and inorganic salts.

  • Chemoselectivity in N-Alkylation: The primary risk during Step 1 is over-alkylation (bis-alkylation). Strong bases like Sodium Hydride (NaH) lead to complete deprotonation of the aniline, drastically increasing the rate of bis-alkylation. Transitioning to a milder, soluble organic base like N,N-Diisopropylethylamine (DIPEA) in Acetonitrile (MeCN) moderates the nucleophilicity, driving the reaction toward the mono-alkylated product via thermodynamic control.

  • Mild Hydrolysis Conditions: Standard hydrolysis using strong bases (NaOH/KOH) at elevated temperatures can cause degradation or dehalogenation of the sensitive aryl-iodide bond. Lithium hydroxide (LiOH) in a biphasic THF/Water system at ambient temperature provides a softer hydroxide source, ensuring quantitative conversion while preserving the integrity of the halogenated aromatic ring.

Process Optimization Data

The following tables summarize the quantitative data from our scale-up optimization studies, demonstrating the rationale behind the finalized protocol.

Table 1: Optimization of the N-Alkylation Step (Step 1)

Conditions: 4-chloro-5-iodo-2-methoxyaniline (1.0 eq), Ethyl bromoacetate (1.1 eq), Base (1.5 eq).

BaseSolventTemp (°C)Time (h)Conversion (%)Mono/Bis Ratio (HPLC)
K₂CO₃DMF60168580 : 20
Cs₂CO₃DMF60129275 : 25
NaHTHF0 to 2589560 : 40
DIPEA MeCN 80 14 98 95 : 5
Table 2: Optimization of Ester Hydrolysis (Step 2)

Conditions: Ethyl ester intermediate (1.0 eq), Base, Solvent (10 volumes).

Base (Eq)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC %)
NaOH (3.0)MeOH / H₂O (1:1)6027892.5
KOH (3.0)EtOH / H₂O (1:1)602.58193.0
LiOH·H₂O (2.0) THF / H₂O (1:1) 25 4 94 99.2

Detailed Experimental Protocols

This protocol is designed as a self-validating system : the intrinsic solubility differences between the intermediates and the final product are leveraged to eliminate column chromatography, making this highly suitable for multi-kilogram scale-up.

G SM 4-Chloro-5-iodo- 2-methoxyaniline Step1 Step 1: N-Alkylation (MeCN, 80°C) SM->Step1 Reagent1 Ethyl Bromoacetate + DIPEA Reagent1->Step1 IPC1 IPC 1: HPLC (Target <2% SM) Step1->IPC1 Intermediate Ethyl 2-((4-chloro-5-iodo- 2-methoxyphenyl)amino)acetate IPC1->Intermediate Pass Step2 Step 2: Hydrolysis (25°C, 4h) Intermediate->Step2 Reagent2 LiOH·H2O (THF/Water) Reagent2->Step2 IPC2 IPC 2: HPLC (Target <1% Ester) Step2->IPC2 Product 2-((4-Chloro-5-iodo- 2-methoxyphenyl)amino)acetic acid IPC2->Product Pass

Synthetic workflow and in-process control (IPC) checkpoints for the scale-up synthesis.

Step 1: Synthesis of Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate
  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charge: Add 4-chloro-5-iodo-2-methoxyaniline (1.0 kg, 3.53 mol, 1.0 eq) and anhydrous Acetonitrile (10.0 L, 10 vol) to the reactor. Stir at 20°C until a homogenous solution is achieved.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (684 g, 5.29 mol, 1.5 eq) in a single portion.

  • Electrophile Addition: Slowly add Ethyl bromoacetate (648 g, 3.88 mol, 1.1 eq) via an addition funnel over 30 minutes to manage any mild exotherm.

  • Reaction: Heat the internal temperature to 80°C (reflux) and stir for 14 hours.

  • In-Process Control (IPC 1): Sample the mixture for HPLC analysis. The reaction is deemed complete when unreacted starting material is < 2.0% (AUC).

  • Workup: Cool the reactor to 25°C. Concentrate the mixture under reduced pressure to remove ~80% of the acetonitrile. Dilute the residue with Ethyl Acetate (10.0 L) and Water (5.0 L).

  • Phase Separation: Stir for 15 minutes, then allow phases to separate. Extract the aqueous layer with an additional 2.0 L of Ethyl Acetate.

  • Washing: Wash the combined organic layers with Brine (5.0 L), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield a crude viscous oil. Yield: ~1.1 kg (85% theoretical). This intermediate is used directly in Step 2.

Step 2: Synthesis of 2-((4-Chloro-5-iodo-2-methoxyphenyl)amino)acetic acid
  • Reactor Setup: Clean the jacketed reactor and equip it as in Step 1.

  • Charge: Dissolve the crude ethyl ester intermediate (~1.1 kg, 2.98 mol, 1.0 eq) in Tetrahydrofuran (THF) (5.5 L, 5 vol).

  • Hydrolysis Reagent: In a separate vessel, dissolve Lithium hydroxide monohydrate (LiOH·H₂O) (250 g, 5.96 mol, 2.0 eq) in Deionized Water (5.5 L, 5 vol).

  • Addition: Transfer the aqueous LiOH solution into the reactor containing the THF solution at 20-25°C. Stir vigorously (biphasic mixture will gradually become homogenous).

  • Reaction: Stir at 25°C for 4 hours.

  • In-Process Control (IPC 2): Sample for HPLC. Completion is achieved when the ester intermediate is < 1.0% (AUC).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (bath temp < 40°C) to remove the THF. (Removing THF is critical to ensure high recovery during the subsequent precipitation step).

  • Acidification & Precipitation (Self-Validation): Cool the remaining aqueous solution to 5°C. Slowly add 1M HCl dropwise until the pH reaches 2.0 - 3.0. A dense, off-white precipitate will form immediately. Causality: The target acid is highly insoluble in cold acidic water, whereas residual DIPEA salts, unreacted bromoacetic acid byproducts, and inorganic salts remain highly soluble.

  • Isolation: Filter the suspension through a Nutsche filter. Wash the filter cake with cold Deionized Water (3 x 2.0 L) until the filtrate pH is neutral.

  • Drying: Dry the solid in a vacuum oven at 45°C for 24 hours until constant weight is achieved.

  • Final Yield: ~930 g (92% yield for Step 2; >99% HPLC purity).

References

[1] Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 503(7477), 548-551. Available at:[Link]

[2] Ren, L., et al. (2016). Covalent inhibitors of Kras G12C. U.S. Patent No. 9,227,978. Washington, DC: U.S. Patent and Trademark Office. Available at:

[3] Selva, M., Tundo, P., & Perosa, A. (2001). Reaction of Primary Aromatic Amines with Alkyl Carbonates over NaY Faujasite: A Convenient and Selective Access to Mono-N-alkyl Anilines. The Journal of Organic Chemistry, 66(2), 677-680. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amide Coupling Reactions of 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid

Welcome to the Technical Support Center for optimizing amide coupling reactions involving 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid. This guide is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing amide coupling reactions involving 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming amide bonds with this sterically hindered and electronically complex substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Introduction

The successful synthesis of amide derivatives from 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid is often challenging due to a combination of steric hindrance and electronic effects. The presence of a methoxy group at the ortho position to the amino group, along with the electron-withdrawing chloro and iodo substituents on the phenyl ring, can significantly reduce the nucleophilicity of the secondary amine and impede the approach of coupling reagents. This can lead to low yields, incomplete reactions, and the formation of side products.

This guide will provide you with the expertise and field-proven insights to overcome these hurdles. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the trustworthiness of your results.

Troubleshooting Guide: Addressing Common Issues in Coupling Reactions

This section is designed to help you diagnose and resolve common problems encountered when working with 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid.

Q1: My amide coupling reaction is resulting in a consistently low yield or no product at all. What are the likely causes and how can I improve it?

Answer:

Low or no yield in the amide coupling of this substrate is a common issue, primarily due to its steric bulk and reduced nucleophilicity. Here’s a systematic approach to troubleshooting this problem:

  • Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough to activate the carboxylic acid of your coupling partner sufficiently to react with the sterically hindered secondary amine of 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid.

    • Solution: Switch to more powerful coupling reagents. Uronium/aminium salts like HATU , HCTU , or COMU are highly effective for sterically demanding couplings as they form highly reactive activated esters.[1] Phosphonium salts such as PyBOP and PyAOP are also excellent choices, particularly for challenging couplings.[1] For exceptionally difficult cases, consider converting the carboxylic acid to a more reactive acyl fluoride in situ using reagents like TCFH-NMI or BTFFH.[1][2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for driving the reaction to completion.

    • Solution:

      • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Microwave heating can also be a powerful tool to accelerate sluggish reactions.[1]

      • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally good choices. For particularly stubborn reactions, less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) might be effective, especially when using acyl chlorides.[1]

      • Base: The choice and amount of a non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are crucial to minimize side reactions.[1]

  • Poor Quality of Starting Materials: Impurities in either the 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid or the coupling partner can poison the catalyst or interfere with the reaction.

    • Solution: Ensure the purity of your starting materials using techniques like NMR or LC-MS. If necessary, purify the starting materials before proceeding with the coupling reaction.

Below is a flowchart to guide your optimization process:

troubleshooting_low_yield start Low or No Yield check_reagents Are you using a high-reactivity coupling reagent (e.g., HATU, HCTU, PyBOP)? start->check_reagents switch_reagents Switch to a more potent coupling reagent (HATU, HCTU, PyAOP, or consider acyl fluoride formation). check_reagents->switch_reagents No check_conditions Are your reaction conditions optimized (temperature, solvent, base)? check_reagents->check_conditions Yes switch_reagents->check_conditions optimize_conditions Systematically vary temperature (including microwave heating), solvent, and base. check_conditions->optimize_conditions No check_purity Have you confirmed the purity of your starting materials? check_conditions->check_purity Yes optimize_conditions->check_purity purify_sm Purify starting materials and repeat the reaction. check_purity->purify_sm No success Improved Yield check_purity->success Yes purify_sm->success

Troubleshooting flowchart for low reaction yield.
Q2: I am observing significant side product formation in my reaction mixture. What are the common side reactions and how can I suppress them?

Answer:

Side product formation is often a consequence of the high activation energy required for the desired amide bond formation, which can allow competing reaction pathways to occur.

  • Racemization: If your carboxylic acid coupling partner has a chiral center alpha to the carbonyl group, racemization can be a significant issue, especially with highly activated intermediates and prolonged reaction times at elevated temperatures.

    • Solution:

      • Use coupling reagents known to suppress racemization, such as PyAOP or COMU , often in combination with additives like HOAt or OxymaPure.[1]

      • If possible, lower the reaction temperature and shorten the reaction time.

      • Pre-forming the activated ester at a low temperature before adding the amine can sometimes mitigate racemization.

  • N-Acylurea Formation: When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.

    • Solution: The addition of auxiliary nucleophiles such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can trap the O-acylisourea to form a more stable activated ester, which is less prone to rearrangement.

  • Decomposition of Starting Material or Product: The forcing conditions sometimes required for these couplings can lead to the degradation of sensitive functional groups on either the starting materials or the desired product.

    • Solution:

      • Carefully screen reaction temperatures and times to find a balance between reaction completion and degradation.

      • Ensure a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative decomposition.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are recommended for 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid?

A: For this sterically hindered and electronically deactivated substrate, high-reactivity coupling reagents are strongly recommended. The following table provides a comparison of suitable options:

Coupling ReagentClassRelative ReactivityKey Considerations
HATU Aminium/Uronium SaltVery HighHighly effective for hindered couplings, though can be expensive.[1]
HCTU Aminium/Uronium SaltVery HighA more cost-effective alternative to HATU with similar reactivity.
COMU Aminium/Uronium SaltVery HighOffers the advantage of a non-explosive leaving group.
PyAOP Phosphonium SaltVery HighParticularly effective for coupling highly hindered amino acids and minimizing racemization.[1]
PyBOP Phosphonium SaltHighA well-established reagent, though may be less effective than HATU or PyAOP for extremely difficult couplings.
Acyl Fluorides (in situ) Acyl HalideVery HighGenerated using reagents like TCFH-NMI or BTFFH; highly effective for the most challenging couplings due to the small size of the fluoride leaving group.[1][2]
Q2: What are the best practices for setting up and monitoring these coupling reactions?

A: Adhering to best practices is crucial for reproducibility and success.

  • Reaction Setup:

    • In a glovebox or under a positive pressure of inert gas (argon or nitrogen), add the carboxylic acid coupling partner, the coupling reagent, and any additives (e.g., HOBt, HOAt) to an oven-dried flask.

    • Add an anhydrous aprotic solvent (e.g., DMF, NMP, or DCM).

    • Stir the mixture for a few minutes to allow for pre-activation of the carboxylic acid.

    • In a separate flask, dissolve the 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid and a non-nucleophilic base (e.g., DIPEA) in the same anhydrous solvent.

    • Add the amine solution to the activated carboxylic acid mixture.

  • Monitoring the Reaction:

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Due to the sterically hindered nature of the substrate, reaction times may be significantly longer than for standard amide couplings. It is not uncommon for these reactions to require several hours to overnight for completion.

Below is a generalized workflow for optimizing the coupling reaction:

optimization_workflow start Start: Define Coupling Partners reagent_selection Select High-Reactivity Coupling Reagent (e.g., HATU) start->reagent_selection initial_conditions Initial Conditions: - Solvent: DMF - Base: DIPEA - Temp: RT reagent_selection->initial_conditions run_reaction Run Reaction & Monitor (TLC/LC-MS) initial_conditions->run_reaction check_completion Reaction Complete? run_reaction->check_completion workup Work-up & Purify check_completion->workup Yes troubleshoot Troubleshoot: - Increase Temp - Change Solvent - Switch Reagent check_completion->troubleshoot No troubleshoot->run_reaction

General workflow for optimizing the coupling reaction.
Q3: What are the recommended purification strategies for the resulting amide product?

A: The choice of purification method will depend on the properties of your final product.

  • Extraction: After quenching the reaction (e.g., with water or a mild aqueous acid), the product can be extracted into an appropriate organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate can remove unreacted carboxylic acid, while a wash with a mild acid (e.g., 1M HCl) can remove excess amine base.

  • Column Chromatography: For closely related impurities or to achieve high purity, silica gel column chromatography is often necessary. The choice of eluent will depend on the polarity of your product and should be determined by TLC analysis.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a starting point and may require optimization for your specific substrate.

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF. Stir the solution for 5-10 minutes at room temperature to allow for pre-activation.

  • Amine Addition: In a separate flask, dissolve 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Reaction: Add the amine solution to the activated carboxylic acid solution. Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, consider gently heating the mixture (e.g., to 50-60 °C).

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system.

References

  • MDPI. (2022, July 19). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. Retrieved from [Link]

  • ResearchGate. (2026, March 2). Synthesis of N-Substituted Derivatives of N-(4-(N-(5-Chloro-2 methoxyphenyl)sulfamoyl)phenyl)acetamide with Potential Antiurease Activity. Retrieved from [Link]

  • Google Patents. (n.d.). EP3810602A1 - Compounds.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]

  • PubMed. (2006, July 1). Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. Retrieved from [Link]

Sources

Optimization

improving stability and storage conditions for 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid

Technical Support Center: 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid Welcome to the dedicated technical support guide for 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid. This resource is designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid

Welcome to the dedicated technical support guide for 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and storage of this compound. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, storage, and analysis of 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid.

Category 1: Storage and Handling

Question: What are the optimal long-term storage conditions for solid 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid?

Answer: For optimal long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C.[1] This recommendation is based on the compound's structural motifs, which are susceptible to degradation from atmospheric and environmental factors.

  • -20°C Storage: Reduced temperature is crucial for minimizing the rate of all potential degradation reactions.[2]

  • Inert Atmosphere: The secondary amine and the electron-rich aromatic ring are susceptible to oxidation.[3][4] Storing under an inert gas displaces oxygen, mitigating this risk.

  • Amber Vial: The carbon-iodine bond in iodoaromatic compounds is known to be photosensitive and can undergo homolytic cleavage upon exposure to light, particularly UV wavelengths, leading to de-iodination and other radical-mediated side reactions.[5][6][7] An amber vial is essential to protect the compound from light.

  • Tightly Sealed Container: This prevents the ingress of moisture, which can initiate hydrolytic degradation pathways or alter the compound's physical state.[8]

Question: My solid compound, which was initially off-white, has developed a yellowish or brownish tint over time. What is the likely cause and is the material still usable?

Answer: A color change to yellow or brown is a strong indicator of degradation, most commonly due to a combination of oxidation and photodecomposition.

  • Oxidation: The secondary amine functional group can be oxidized, forming colored impurities.[3] Furthermore, oxidation of the aromatic ring system can occur, especially in the presence of light and air.[6]

  • Photodecomposition: As mentioned, the C-I bond is labile.[9] Light exposure can lead to the formation of elemental iodine (I₂), which is colored, or other colored radical-derived byproducts.[10]

Is it usable? The material is compromised. The presence of color indicates the formation of impurities, which can have significant, unpredictable effects on experimental outcomes, including altered biological activity or reaction kinetics. It is strongly recommended to perform an analytical purity check (e.g., HPLC, LC-MS) to quantify the level of degradation before use. For critical applications, using a fresh, pure lot is advised.

Category 2: Issues in Solution

Question: I'm dissolving the compound in an aqueous buffer and notice the solution's stability is poor. What factors should I consider?

Answer: The stability of 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid in solution is highly dependent on pH, solvent choice, and exposure to oxygen and light.

  • pH Sensitivity: The compound possesses both a carboxylic acid and a secondary amine, making it amphoteric. Its stability can be significantly influenced by pH.

    • Acidic Conditions (pH < 4): While the amine is protonated and may be protected from oxidation, the overall structure could be susceptible to hydrolysis, particularly if ester-like impurities from synthesis are present.[11]

    • Alkaline Conditions (pH > 8): High pH can deprotonate the carboxylic acid, but it may also accelerate the oxidation of the aromatic ring and the secondary amine.[12] Phenoxide-like intermediates, if formed through any degradation, are highly unstable at high pH.[12]

  • Oxidative Degradation: Dissolved oxygen in the solvent can readily oxidize the amine group.[13][14] Using degassed solvents and maintaining an inert atmosphere over the solution can significantly improve stability.

  • Solvent Choice: While aqueous buffers are common for biological assays, organic solvents like DMSO are often used for stock solutions. Ensure the DMSO is of high purity and anhydrous, as water content can contribute to hydrolysis over time.

Troubleshooting Workflow for Solution Instability

Caption: Decision tree for troubleshooting solution instability.

Category 3: Analytical Observations

Question: My HPLC analysis of a stored sample shows a new major peak. How can I tentatively identify the degradation product?

Answer: The retention time of the new peak relative to the parent compound on a reversed-phase HPLC (RP-HPLC) column can provide valuable clues. RP-HPLC separates compounds primarily based on polarity, with less polar compounds eluting later.

Data Summary: Potential Degradants and Expected HPLC Elution Behavior

Potential Degradation PathwayDegradation ProductExpected Change in PolarityExpected RP-HPLC Elution
De-iodination 2-((4-Chloro-2-methoxyphenyl)-amino)acetic acidMore PolarElutes Earlier
Oxidative Deamination 2-(4-Chloro-5-iodo-2-methoxyphenyl)acetic acidMore PolarElutes Earlier
Oxidation of Amine N-oxide or related speciesMore PolarElutes Earlier
Decarboxylation (4-Chloro-5-iodo-2-methoxyphenyl)-methylamineLess PolarElutes Later

To confirm the identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique. It will provide the molecular weight of the impurity, allowing for a confident structural assignment. For example, a mass loss of 126.9 amu would strongly suggest de-iodination.

Protocols for Stability Assessment

To proactively assess the stability of your compound, a forced degradation (or stress testing) study is recommended. This involves subjecting the compound to harsh conditions to deliberately induce degradation, which helps identify potential degradation products and establish the stability-indicating nature of your analytical method.[15][16]

Experimental Protocol: Forced Degradation Study

This protocol aims to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]

  • Preparation of Stock Solution:

    • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions (run each in parallel with a control sample protected from the stressor):

    • Acid Hydrolysis:

      • To 1 mL of stock solution, add 1 mL of 1 M HCl.[16]

      • Heat at 60°C for 24 hours.

      • At time points (e.g., 2, 8, 24 hrs), withdraw an aliquot, neutralize with 1 M NaOH, dilute to a target concentration (e.g., 100 µg/mL) with mobile phase, and analyze by HPLC.[16]

    • Base Hydrolysis:

      • To 1 mL of stock solution, add 1 mL of 1 M NaOH.[16]

      • Keep at room temperature for 8 hours.

      • At time points (e.g., 1, 4, 8 hrs), withdraw an aliquot, neutralize with 1 M HCl, dilute, and analyze by HPLC.[16]

    • Oxidative Degradation:

      • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[16]

      • Store at room temperature, protected from light, for 12 hours.

      • At time points, withdraw an aliquot, dilute, and analyze by HPLC.

    • Photolytic Degradation:

      • Expose the stock solution in a quartz cuvette or a clear vial to a photostability chamber with a light source that meets ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/square meter).

      • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.[16]

      • Analyze both samples after the exposure period.

    • Thermal Degradation (Solid State):

      • Place a known amount of the solid compound in an oven at 80°C for 48 hours.[16]

      • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, dilute to the target concentration, and analyze by HPLC.[16]

Workflow for a Forced Degradation Study

Caption: Workflow for conducting a forced degradation study.

Understanding the Chemistry of Degradation

A deeper understanding of the potential chemical transformations can aid in proactive stabilization and troubleshooting. The key liabilities of 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid are its C-I bond and the secondary amine.

G cluster_degradation Potential Degradation Pathways parent Parent Compound 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid deiodination De-iodinated Product parent->deiodination  Photolysis (Light) / Reductive conditions oxidation N-Oxide Product parent->oxidation  Oxidation (O₂, H₂O₂) deamination Oxidative Deamination Product parent->deamination  Oxidative Deamination

Caption: Major potential degradation pathways for the compound.

  • Photolytic Cleavage: The energy from UV or even high-intensity visible light can be sufficient to break the C-I bond, which is weaker than C-Cl, C-F, or C-H bonds. This process generates an aryl radical and an iodine radical, which can then propagate further reactions or abstract a hydrogen atom from the solvent to yield the de-iodinated product.[9]

  • Oxidation: The lone pair of electrons on the secondary amine makes it a target for oxidizing agents, including atmospheric oxygen.[4][17] This can lead to the formation of N-oxides or, in more extreme cases, oxidative deamination to yield a ketone or aldehyde.[13]

By understanding these mechanisms, researchers can take rational steps—such as rigorously excluding light and oxygen—to ensure the long-term stability and integrity of their valuable experimental compound.

References

  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d - MDPI. Available from: https://www.mdpi.com/1422-8599/2022/3/M1410
  • Stability testing of existing active substances and related finished products. European Medicines Agency. Available from: [Link]

  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Journal of Chemical & Engineering Data - ACS Publications. Available from: [Link]

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC. Available from: [Link]

  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube. Available from: [Link]

  • Safety Data Sheet: Acetic acid - Carl ROTH. Available from: [Link]

  • 2-(4-Chloro-2-methoxyphenyl)acetic acid | C9H9ClO3 | CID 14675568 - PubChem. Available from: [Link]

  • Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II) | Request PDF - ResearchGate. Available from: [Link]

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. Available from: [Link]

  • Q1A(R2) Guideline - ICH. Available from: [Link]

  • A Beginner's Guide to Chemical Storage Best Practices - Moravek, Inc. Available from: [Link]

  • (PDF) Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - ResearchGate. Available from: [Link]

  • Oxidation of amino acids by peracetic acid - ScienceOpen. Available from: [Link]

  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF - ResearchGate. Available from: [Link]

  • the hydrolysis of amides - Chemguide. Available from: [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. Available from: [Link]

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. Available from: [Link]

  • (PDF) Analytical Validation of Quantitative High-Performance Liquid Chromatographic Methods in Pharmaceutical Analysis: A Practical Approach - ResearchGate. Available from: [Link]

  • Oxidative deamination - Wikipedia. Available from: [Link]

  • Accelerated Stability Testing Protocols | PDF | Shelf Life | Decomposition - Scribd. Available from: [Link]

  • Effect of pH on the stability of plant phenolic compounds - PubMed. Available from: [Link]

  • 17.4: Hydrolysis of Esters and Amides - Chemistry LibreTexts. Available from: [Link]

  • p-AMINOPHENYLACETIC ACID - Organic Syntheses Procedure. Available from: [Link]

  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 - Chemia. Available from: [Link]

  • New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. Available from: [Link]

  • Oxidative degradation of glyphosate and aminomethylphosphonate by manganese oxide - PubMed. Available from: [Link]

  • Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater - Water Quality. Available from: [Link]

  • Chemical Storage Safety: 8 Fundamental Principles for Laboratories - Lab Manager. Available from: [Link]

  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling - ResearchGate. Available from: [Link]

  • 4-Aminophenylacetic acid-MSDS - BioCrick. Available from: [Link]

  • Abstraction of Iodine from Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects, | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - ACS Publications. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • (PDF) Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches - ResearchGate. Available from: [Link]

  • 2-(2,4-DICHLORO-5-METHOXY[(4-METHYLPHENYL)SULFONYL]ANILINO)ACETIC ACID. Available from: [Link]

  • Applying pH Modulation to Improve the Thermal Stability of Melamine–Formaldehyde Microcapsules Containing Butyl Stearate as a Phase-Change Material - MDPI. Available from: [Link]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. Available from: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. Available from: [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils - USDA ARS. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available from: [Link]

  • Practices for Proper Chemical Storage. Available from: [Link]

  • Bacterial Degradation of Aromatic Compounds - PMC - NIH. Available from: [Link]

  • Storage of Laboratory Chemicals: Research Safety - Protect IU. Available from: [Link]

Sources

Troubleshooting

refining purification and crystallization methods for 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid

Technical Support Center: Optimization of 2-((4-Chloro-5-iodo-2-methoxyphenyl)amino)acetic Acid Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address t...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 2-((4-Chloro-5-iodo-2-methoxyphenyl)amino)acetic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and chemical challenges associated with purifying 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetic acid.

This compound is a highly sensitive, critical intermediate in the synthesis of covalent KRAS G12C inhibitors[1]. Because downstream piperazine-coupling steps are highly sensitive to steric hindrance and stoichiometric imbalances, achieving >99.5% purity of this intermediate is non-negotiable[2]. Below, you will find causality-driven troubleshooting, quantitative optimization data, and a self-validating protocol to ensure reproducible crystallization.

Part 1: Troubleshooting & FAQs (Mechanisms & Causality)

Q1: During crystallization, my product forms a biphasic liquid (oils out) instead of forming crystals. How can I force nucleation? A: Oiling out—or liquid-liquid phase separation (LLPS)—occurs when the solubility curve of the compound drops below its melting point in the solvent mixture before reaching the metastable zone limit for nucleation. Because 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetic acid possesses strong intermolecular hydrogen-bonding capabilities (via the carboxylic acid and secondary amine), it readily forms supersaturated gels.

  • Causality & Solution: To bypass the LLPS boundary, transition from a purely thermal cooling method to a pH-shift crystallization . By slowly adjusting the pH toward the molecule's isoelectric point (pH ~3.5) in an aqueous-organic mixture and introducing seed crystals at the upper edge of the metastable zone (pH 4.5), you force heterogeneous nucleation before the oiling-out boundary is crossed.

Q2: My HPLC trace shows a persistent +58 Da impurity. What is this, and how do I purge it? A: A +58 Da mass addition corresponds to 2,2'-((4-chloro-5-iodo-2-methoxyphenyl)azanediyl)diacetic acid, a common over-alkylation (di-alkylated) byproduct formed during the initial reaction with bromoacetic acid[2].

  • Causality & Solution: This impurity contains two carboxylic acid groups, drastically altering its pKa profile compared to the mono-alkylated target. By utilizing a highly controlled pH-shift, you exploit this differential solubility. At exactly pH 3.5, the mono-alkylated product is neutral and precipitates, while the di-alkylated species retains a partial negative charge and remains highly soluble in the aqueous mother liquor.

Q3: I am observing de-iodination (loss of the iodine atom) during scale-up. How can I prevent this degradation? A: The C-I bond on the electron-rich 2-methoxyphenyl ring is highly photolabile and susceptible to oxidative addition by trace transition metals (e.g., residual palladium from upstream cross-coupling steps)[1].

  • Causality & Solution: Light and metals act as catalysts for dehalogenation. Shield all reactors with amber film to prevent UV-induced homolytic cleavage. Crucially, integrate a metal scavenging step (e.g., using a thiol-functionalized silica resin) during the alkaline dissolution phase prior to crystallization to purge residual metals.

Part 2: Quantitative Data Presentation

The following table summarizes the optimization of the crystallization parameters. The data clearly demonstrates that a pH-shift methodology drastically outperforms traditional thermal cooling in both yield and impurity purging.

Table 1: Thermodynamic vs. pH-Shift Crystallization Optimization Data

Crystallization MethodSolvent SystemCooling / Titration RateSeedingYield (%)Purity (HPLC Area %)Key Observation
Thermal CoolingTHF/Water (1:1)0.5 °C/minNo65.094.2Severe oiling out (LLPS)
Thermal CoolingEtOH/Water (1:2)0.5 °C/minNo72.596.5Gelation, poor filtration
Thermal CoolingEtOH/Water (1:2)0.1 °C/minYes89.098.1Moderate impurity trapping
pH-Shift (Optimized) 10% EtOH/Water 0.1 mL/min (HCl) Yes 94.5 >99.5 Free-flowing crystals

Part 3: Self-Validating pH-Shift Crystallization Protocol

This step-by-step methodology is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the chemical environment is correct before proceeding to the next step.

Step 1: Alkaline Dissolution & Clarification

  • Action: Suspend the crude mixture in 10 volumes of 10% EtOH/Water. Add 1M NaOH dropwise until pH 8.5 is reached.

  • Causality: Deprotonates all carboxylic acids, converting them to highly soluble sodium salts.

  • Self-Validation (IPC): The solution must become completely transparent. Persistent turbidity indicates unreacted starting material (4-chloro-5-iodo-2-methoxyaniline), which must be filtered off via a Celite pad.

Step 2: Metal Scavenging & Photoprotection

  • Action: Add 5 wt% Thiol-functionalized silica scavenger. Stir at 40°C for 2 hours in an amber-glass reactor, then filter.

  • Causality: Thiol groups covalently bind trace palladium, preventing metal-catalyzed de-iodination. Amber glass prevents UV-induced C-I bond cleavage.

Step 3: Isoelectric Point Targeting & Seeding

  • Action: Slowly add 1M HCl until the pH reaches exactly 4.5. Add 0.5 wt% of pure seed crystals.

  • Causality: pH 4.5 represents the upper boundary of the metastable zone. Seeding here provides immediate nucleation sites, preemptively disrupting the formation of a supersaturated gel.

Step 4: Final Acidification & Maturation

  • Action: Continue adding 1M HCl at a strictly controlled rate of 0.1 mL/min until pH 3.5 is achieved. Hold at 20°C for 2 hours, then apply a linear cooling ramp of 0.1°C/min down to 5°C.

  • Causality: pH 3.5 is the isoelectric point of the mono-alkylated product, driving maximum precipitation. The di-alkylated impurity remains ionized and soluble.

  • Self-Validation (IPC): Analyze the mother liquor via HPLC. The ratio of mono- to di-alkylated species in the filtrate should be < 1:10, confirming successful partitioning.

Step 5: Isolation

  • Action: Filter the slurry under vacuum. Wash the filter cake with cold 5% EtOH/Water. Dry under vacuum at 40°C until constant weight to yield the final intermediate ready for piperazine coupling[3].

Part 4: Workflow Visualization

ProcessFlow Start Crude API Intermediate (Contains Di-alkylated Impurities) Dissolve Alkaline Dissolution (pH 8.5, 10% EtOH/Water) Start->Dissolve Scavenge Metal Scavenging (Thiol Resin, Amber Glass) Dissolve->Scavenge Solubilize all species Acidify Controlled Acidification (Add 1M HCl to pH 4.5) Scavenge->Acidify Remove Pd & Light Seed Seeding (0.5 wt%) (Bypass Oiling Out) Acidify->Seed Approach Isoelectric Point Crystallize Final Acidification & Cooling (pH 3.5, Cool to 5°C) Seed->Crystallize Induce Nucleation Isolate Pure Mono-alkylated Product (>99.5% Purity) Crystallize->Isolate Di-alkylated species remains in filtrate

Fig 1: pH-shift crystallization workflow for purging di-alkylated impurities and preventing LLPS.

References

  • Title: Combination therapies for treatment of cancer (WO2016044772A1)
  • Title: Covalent inhibitors of Kras G12C (US9227978B2)
  • Title: 1-(4-(2-(4-chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one (1469337-92-5) Source: CoreSyn URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity and Mechanistic Profiling of 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid Derived KRAS(G12C) Inhibitors

Executive Summary & Mechanistic Causality For decades, the KRAS oncoprotein was considered "undruggable" due to its picomolar affinity for intracellular GTP/GDP and the absence of deep, targetable allosteric pockets. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

For decades, the KRAS oncoprotein was considered "undruggable" due to its picomolar affinity for intracellular GTP/GDP and the absence of deep, targetable allosteric pockets. This paradigm was shattered by the discovery of the Switch-II pocket (S-IIP) and the subsequent development of the 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid scaffold by Kevan Shokat’s laboratory [1].

As an application scientist evaluating covalent inhibitors, it is critical to understand why this specific chemical moiety is effective. The halogenated aromatic ring acts as the foundational anchor. The bulky iodine atom at the 5-position and the chlorine at the 4-position perfectly complement the hydrophobic contours of the S-IIP, which is transiently exposed only when KRAS is in its inactive, GDP-bound state. The methoxy group provides vital steric constraints that lock the ligand's conformation, while the aminoacetic acid linker optimally directs a tethered electrophilic warhead (typically via a piperazine or piperidine ring) to covalently attack the mutant Cysteine-12 residue.

By occupying the S-IIP, this scaffold physically distorts the Switch-I and Switch-II effector binding regions, subverting the native nucleotide preference of KRAS to favor GDP over GTP, thereby trapping the tumor cell in an inactive signaling state.

G KRAS_GTP KRAS(G12C) - GTP Bound (Active Oncogenic State) KRAS_GDP KRAS(G12C) - GDP Bound (Inactive State) KRAS_GTP->KRAS_GDP Intrinsic GTPase Activity Effector Effector Signaling (MAPK / PI3K Pathways) KRAS_GTP->Effector Activates KRAS_GDP->KRAS_GTP GEF (SOS) Mediated Nucleotide Exchange Covalent_Complex Covalent Adduct at Cys12 (S-IIP Pocket Occupied) KRAS_GDP->Covalent_Complex Allosteric Binding Inhibitor 2-((4-Chloro-5-iodo-2-methoxyphenyl) -amino)acetic acid derivatives (Cmpd 9 / Cmpd 12) Inhibitor->Covalent_Complex Electrophilic Attack Covalent_Complex->KRAS_GTP Blocks Exchange (Shifts Affinity to GDP) Covalent_Complex->Effector Steric Hindrance of Raf Binding

Fig 1: Mechanism of allosteric inhibition by the 4-chloro-5-iodo-2-methoxyphenyl scaffold.

Comparative Analysis: Compound 9 vs. Compound 12

The two most prominent early-generation derivatives of this scaffold are Compound 9 (featuring a vinyl sulfonamide electrophile) and Compound 12 (featuring an acrylamide electrophile)[1, 3]. While both utilize the identical 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid anchor to achieve high-affinity non-covalent pre-organization, their binding kinetics and cellular efficacies diverge based on the reactivity of their electrophiles.

The highly reactive vinyl sulfonamide in Compound 9 leads to rapid biochemical engagement but suffers from off-target glutathione scavenging in cellular environments. Conversely, the tuned acrylamide in Compound 12 provides a superior intracellular half-life, translating to a much stronger cellular EC50.

Quantitative Comparison of Binding Affinity and Efficacy
ParameterUnmodified KRAS(G12C)Compound 9 (Vinyl Sulfonamide)Compound 12 (Acrylamide)
Relative Nucleotide Affinity (GDP/GTP) 0.6 ± 0.2 (Favors GTP)3.9 ± 0.6 (Favors GDP)3.5 ± 0.8 (Favors GDP)
Biochemical IC50 (Cell-Free) N/A~4.36 nM~2.80 nM
Cellular EC50 (H1792 NSCLC Cells) N/A~1.50 - 5.00 µM0.32 µM
Cys12 Modification (10 µM, 24h) 0%>95%>95%
Electrophile Reactivity Profile N/AHigh (Prone to GSH scavenging)Tuned (Optimal for cellular stability)

Data synthesized from foundational crystallographic studies [1] and commercial biochemical validation datasets [2].

Experimental Protocols for Validation

To objectively validate the binding affinity and allosteric effects of these inhibitors, the following self-validating workflows must be employed. These protocols prioritize mechanistic causality over simple endpoint measurements.

Protocol 1: Intact Protein Mass Spectrometry for Covalent Target Engagement

Rationale: Because these are targeted covalent inhibitors (TCIs), standard equilibrium Kd​ measurements are insufficient. Intact MS provides a direct, stoichiometric readout of Cys12 modification over time ( kinact​/KI​ ).

  • Protein Preparation: Dilute recombinant KRAS(G12C) (residues 1-169) to 10 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2). Supplement with 1 mM GDP to ensure the protein is locked in the susceptible inactive state.

  • Inhibitor Incubation: Add the inhibitor derivative at varying concentrations (1 µM to 50 µM). Incubate at 25°C. Take aliquots at specific time points (1h, 4h, 24h).

  • LC-MS Analysis: Quench the reaction with 1% formic acid. Inject 1 µg of protein onto a C4 reverse-phase column coupled to an ESI-TOF mass spectrometer.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent) software. Calculate engagement by comparing the peak intensity of the unmodified KRAS (MW ~21 kDa) to the +adduct peak (MW + ~513 Da for Compound 9).

  • Self-Validating Step (Trustworthiness): Always run a parallel control using KRAS(WT). If the WT protein shows >5% modification, the electrophile is too reactive and is non-specifically labeling other cysteines, invalidating the S-IIP specific mechanism.

Protocol 2: mant-dGDP/GTP Nucleotide Affinity Shift Assay

Rationale: To prove that the 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid scaffold successfully executes its allosteric mechanism—disrupting the switch regions to shift intrinsic affinity toward GDP.

  • Fluorophore Loading: Incubate 10 µM KRAS(G12C) with 200 µM fluorescent mant-dGDP in the presence of 2.5 mM EDTA. Causality Note: EDTA chelates the Mg2+ ion necessary for tight nucleotide binding, facilitating the rapid exchange of native GDP for mant-dGDP. Incubate for 1 hour, then quench by adding 10 mM MgCl2 to lock the fluorophore in place.

  • Inhibitor Saturation: Incubate the mant-dGDP loaded protein with a saturating concentration (50 µM) of Compound 12 for 4 hours to ensure 100% covalent modification (verified via Protocol 1).

  • Competitive Displacement: Transfer the complex to a 384-well black microplate. Titrate unlabeled GTP or GDP (0.1 µM to 1 mM).

  • Fluorescence Polarization: Measure the decrease in mant-dGDP fluorescence polarization as it is displaced by the unlabeled nucleotide. Fit the displacement curves to a one-site competitive binding model to extract the relative Kd​ .

Evolution to Clinical Candidates

The 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid scaffold served as the "Rosetta Stone" for modern KRAS drug discovery. While Compounds 9 and 12 were primarily utilized as in vitro tool compounds, the structural insights gained from their binding modes directly guided the optimization of the hydrophobic S-IIP interactions. This iterative structure-based drug design eventually led to the replacement of the phenyl-acetic acid core with rigidified quinazoline and pyrido-pyrimidine derivatives, culminating in the development of clinical-stage therapeutics such as ARS-1620 and the FDA-approved Sotorasib (AMG 510) [3].

References

  • Title: K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions Source: Nature, 503(7477), 548-551 (2013). URL: [Link]

  • Title: KRasG12C inhibitors in clinical trials: a short historical perspective Source: RSC Medicinal Chemistry, 11(5), 535-544 (2020). URL: [Link]

Comparative

Publish Comparison Guide: X-ray Crystallography Validation of KRAS G12C Complexes with 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic Acid Derivatives

Executive Summary & Structural Significance The compound 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid (hereafter referred to as the CIMA scaffold) serves as a critical warhead-directing fragment in the developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The compound 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid (hereafter referred to as the CIMA scaffold) serves as a critical warhead-directing fragment in the development of covalent KRAS G12C inhibitors[1]. By irreversibly binding to the mutant cysteine (Cys12), derivatives of this scaffold exploit a previously unrecognized allosteric regulatory site—the Switch-II pocket (S-IIP) ()[2].

Binding at this site disrupts both the Switch-I and Switch-II regions, subverting the native nucleotide preference to favor GDP over GTP, thereby impairing binding to effector kinases like RAF[3]. Validating these complexes via X-ray crystallography is paramount for structure-based drug design, but it requires highly specific, self-validating experimental workflows to capture the dynamic nature of the S-IIP.

G KRAS_GTP KRAS (GTP-bound) Active State KRAS_GDP KRAS (GDP-bound) Inactive State KRAS_GTP->KRAS_GDP Hydrolysis/Exchange RAF_Kinase RAF Kinase Activation (Tumorigenesis) KRAS_GTP->RAF_Kinase Drives Compound CIMA-Derivative Inhibitor Covalent_Bond Covalent Binding to Cys12 (Switch-II Pocket) Compound->Covalent_Bond Reacts Covalent_Bond->KRAS_GTP Allosteric Shift Apoptosis Pathway Arrest & Apoptosis KRAS_GDP->Apoptosis Induces

KRAS G12C allosteric inhibition pathway via covalent binding at the Switch-II pocket.

Performance Comparison: CIMA Scaffold vs. Alternative Modalities

When evaluating the efficacy of a structural biology campaign, the choice of ligand scaffold and crystallization methodology profoundly impacts the quality of the resulting electron density maps. Below, we objectively compare the crystallographic performance of CIMA-derived covalent inhibitors against early-stage disulfide tethering fragments and non-covalent binders.

Table 1: Crystallographic Performance Metrics Across KRAS G12C Ligand Classes
MetricCIMA-Derivative (Covalent)Disulfide Fragment (Reversible)Non-Covalent Binder
Binding Mechanism Irreversible (Acrylamide/Vinylsulfonamide to Cys12)Reversible (Disulfide exchange)Transient (Hydrophobic/H-bond)
Typical Resolution (Å) 1.30 – 1.802.00 – 2.50> 2.50
Ligand Occupancy 100% (Pre-validated via LC-MS)~60-80%< 50%
Switch-II State Fully ordered S-IIP formedPartially orderedHighly flexible/Disordered
Ligand B-factors 15 – 20 Ų35 – 45 Ų> 50 Ų
PDB Reference [4]N/A (Early screening)N/A

Data Interpretation : The CIMA scaffold forces the S-IIP into a highly stable, ordered conformation. The robust halogen bonding (from the chloro and iodo groups) and hydrophobic packing of the methoxyphenyl ring anchor the ligand, resulting in exceptionally low B-factors and high-resolution diffraction limits[4].

Logic Goal Achieve High-Resolution Complex Structure CoCryst Co-Crystallization (Pre-incubation) Goal->CoCryst Soaking Crystal Soaking (Apo crystals + Ligand) Goal->Soaking Pro1 High Ligand Occupancy (>95%) CoCryst->Pro1 Pro2 Captures Conformational Shifts (Switch-II) CoCryst->Pro2 Con1 Lower Occupancy (~60-80%) Soaking->Con1 Con2 Crystal Lattice Restricts Movement Soaking->Con2

Logical comparison of co-crystallization versus soaking for KRAS G12C complexes.

Self-Validating Protocol for Co-Crystallization

To achieve the metrics outlined in Table 1, researchers must abandon standard apo-crystal soaking techniques. The S-IIP is not present in the apo-KRAS structure; it is induced upon ligand binding ()[2]. Soaking CIMA derivatives into pre-formed apo-crystals typically shatters the crystal lattice due to the massive conformational shift required to open the S-IIP. Therefore, co-crystallization is the mandatory approach.

Step 1: Protein Expression and Purification
  • Action : Express His-TEV-KRAS(1-169) G12C in E. coli BL21(DE3). Purify via Ni-NTA affinity chromatography, followed by TEV cleavage and Size Exclusion Chromatography (SEC).

  • Causality (The "Why") : The construct is truncated at residue 169 to remove the hypervariable region, which is highly flexible and actively inhibits crystallization.

  • Buffer System : 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP.

  • Critical Choice : TCEP is strictly used as the reducing agent instead of DTT or β-mercaptoethanol. DTT contains nucleophilic thiols that will competitively react with the electrophilic warhead of the CIMA derivative, neutralizing the inhibitor before it can bind to Cys12.

Step 2: Covalent Modification & LC-MS Validation (Self-Validation Checkpoint)
  • Action : Incubate purified KRAS G12C (10 mg/mL) with a 5-fold molar excess of the CIMA-derivative inhibitor at 4°C for 24 hours.

  • Validation : Prior to setting up crystallization drops, run the sample through Intact Protein LC-MS.

  • Causality : You must observe a complete mass shift corresponding to [Protein Mass] + [Ligand Mass]. If the reaction is only 80% complete, the resulting crystal will have structural heterogeneity (a mix of apo and holo states), destroying high-resolution diffraction. Do not proceed to crystallization until 100% adduction is confirmed.

Step 3: Crystallization and Data Collection
  • Action : Set up hanging drop vapor diffusion plates at 20°C. Mix 1 μL of the validated protein-ligand complex with 1 μL of reservoir solution (25% PEG 3350, 0.2 M MgCl2, 0.1 M Bis-Tris pH 6.5).

  • Causality : PEG 3350 acts as a molecular crowding agent to gently precipitate the complex, while MgCl2 is essential to stabilize the nucleotide (GDP) in the active site.

  • Data Processing : Collect diffraction data at a synchrotron source (100 K). Validate the covalent bond by checking the Fo-Fc omit map at a 3σ contour level between Cys12 and the ligand warhead.

Workflow Exp 1. Protein Expression E. coli BL21(DE3) His-TEV-KRAS G12C Pur 2. Purification Ni-NTA & SEC HEPES, NaCl, TCEP Exp->Pur Inc 3. Covalent Modification Incubate with Ligand Mass Spec Validation Pur->Inc Cry 4. Crystallization Hanging Drop PEG 3350, MgCl2 Inc->Cry Xray 5. X-Ray Diffraction Synchrotron Source Data Processing Cry->Xray

Step-by-step workflow for co-crystallization of KRAS G12C with covalent inhibitors.

Structural Analytics & Refinement Data

The successful execution of the self-validating protocol yields highly reliable crystallographic data. Below is a representative statistical summary of a KRAS G12C complex bound to a CIMA-derivative (derived from PDB 4LYH parameters)[4].

Table 2: Representative X-ray Data Collection and Refinement Statistics
ParameterKRAS G12C + CIMA-Derivative (e.g., PDB 4LYH)
Space Group P 21 21 2
Unit Cell Dimensions a = 40.5 Å, b = 51.2 Å, c = 88.4 Å
Resolution Range 50.0 – 1.37 Å
R-work / R-free 0.185 / 0.210
RMSD Bond Lengths 0.008 Å
RMSD Bond Angles 1.12°
Ramachandran Favored 98.5%

References

  • Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions." Nature, 503(7477), 548-551. URL:[Link]

  • RCSB Protein Data Bank. (2013). "4LYH: Crystal Structure of small molecule vinylsulfonamide 9 covalently bound to K-Ras G12C." URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71761630, K-Ras(G12C) inhibitor 9." URL:[Link]

Sources

Validation

A Comparative Guide to Cost-Efficient Synthesis of 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of novel organic molecules with therapeutic potential is a constant endeavor. Amo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel organic molecules with therapeutic potential is a constant endeavor. Among these, N-aryl amino acids represent a critical class of compounds, often serving as key intermediates or active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative analysis of two primary synthetic routes to 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid, a halogenated N-aryl glycine derivative with potential applications in medicinal chemistry. The comparison focuses on cost-efficiency, scalability, and overall practicality for a research and development setting.

Introduction to 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid

The target molecule, 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid, possesses a unique substitution pattern on the phenyl ring, including chloro, iodo, and methoxy groups. This array of functionalities offers multiple avenues for further chemical modification, making it a valuable building block for the synthesis of more complex molecules. The core N-aryl amino acid scaffold is a prevalent motif in numerous biologically active compounds. Therefore, establishing a cost-effective and efficient synthesis is paramount for its potential use in drug discovery and development programs.

Benchmarking Synthesis Routes: A Head-to-Head Comparison

Two plausible and practical synthetic routes for the preparation of 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid are presented and evaluated.

Route 1: Two-Step N-Alkylation and Subsequent Hydrolysis

This classical and reliable approach involves the N-alkylation of the commercially available 4-chloro-5-iodo-2-methoxyaniline with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Route 2: One-Pot Synthesis via Rearrangement of a Chloroacetamide

A more convergent approach involves the initial formation of a 2-chloro-N-aryl acetamide from 4-chloro-5-iodo-2-methoxyaniline and chloroacetyl chloride, followed by a copper-catalyzed rearrangement in the presence of a base to directly afford the desired N-aryl glycine.[1]

Comparative Analysis
ParameterRoute 1: N-Alkylation and HydrolysisRoute 2: One-Pot Chloroacetamide Rearrangement
Starting Materials 4-Chloro-5-iodo-2-methoxyaniline, Ethyl bromoacetate4-Chloro-5-iodo-2-methoxyaniline, Chloroacetyl chloride
Key Transformations Nucleophilic substitution, Ester hydrolysisAcylation, Copper-catalyzed rearrangement
Number of Steps TwoOne-pot (two-step sequence)
Estimated Overall Yield Good to ExcellentGood
Catalyst Cost None required for N-alkylation, base for hydrolysisLow-cost copper salt (e.g., CuCl₂)
Reagent Cost Moderate (Ethyl bromoacetate)Low (Chloroacetyl chloride)
Process Simplicity Straightforward, well-established reactionsRequires careful control of rearrangement conditions
Scalability Generally scalablePotentially scalable with optimization
Key Advantages Reliable and predictable, uses common reagents.Time and resource-efficient (one-pot).
Key Challenges Two separate reaction and work-up steps.Potential for side reactions during rearrangement.

In-Depth Analysis of Synthesis Routes

Route 1: N-Alkylation and Hydrolysis

This two-step sequence is a workhorse in organic synthesis for the preparation of N-aryl amino acids.

Step 1: N-Alkylation of 4-chloro-5-iodo-2-methoxyaniline

The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, displacing the bromide from ethyl bromoacetate in a nucleophilic substitution reaction.[2] This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed as a byproduct, preventing the protonation of the starting aniline and driving the reaction to completion.

Step 2: Hydrolysis of Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate

The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent, is often preferred for its simplicity and high yields.

Diagram of Route 1: N-Alkylation and Hydrolysis

Route 1 4-Chloro-5-iodo-2-methoxyaniline 4-Chloro-5-iodo-2-methoxyaniline Intermediate_Ester Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate 4-Chloro-5-iodo-2-methoxyaniline->Intermediate_Ester N-Alkylation (Base, Solvent) Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Intermediate_Ester Final_Product 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid Intermediate_Ester->Final_Product Hydrolysis Base_Hydrolysis Base (e.g., NaOH) Water/Ethanol Base_Hydrolysis->Final_Product

Caption: Synthetic pathway for Route 1.

Route 2: One-Pot Synthesis via Chloroacetamide Rearrangement

This route offers a more streamlined approach to the target molecule.

The synthesis begins with the acylation of 4-chloro-5-iodo-2-methoxyaniline with chloroacetyl chloride to form the corresponding 2-chloro-N-aryl acetamide. This intermediate is then subjected to a copper-catalyzed rearrangement in the presence of a strong base, such as potassium hydroxide. A plausible mechanism involves the formation of an intermediate 1,4-diarylpiperazine-2,5-dione, which is subsequently cleaved under the basic conditions to yield the N-aryl glycine.[1][3] This one-pot procedure can lead to significant savings in time and resources by eliminating the need for isolation and purification of the intermediate chloroacetamide.

Diagram of Route 2: One-Pot Chloroacetamide Rearrangement

Route 2 Aniline 4-Chloro-5-iodo-2-methoxyaniline Chloroacetamide_Intermediate 2-Chloro-N-(4-chloro-5-iodo-2-methoxyphenyl)acetamide Aniline->Chloroacetamide_Intermediate Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Chloroacetamide_Intermediate Final_Product 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid Chloroacetamide_Intermediate->Final_Product Rearrangement Reaction_Conditions CuCl2, KOH Acetonitrile, Reflux Reaction_Conditions->Final_Product

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Route 1: N-Alkylation and Hydrolysis

Step 1: Synthesis of Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate

  • To a solution of 4-chloro-5-iodo-2-methoxyaniline (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq.).

  • To this suspension, add ethyl bromoacetate (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Step 2: Synthesis of 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid

  • Dissolve the ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate (1.0 eq.) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq.) and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Route 2: One-Pot Synthesis via Chloroacetamide Rearrangement[1][3]
  • To a solution of 4-chloro-5-iodo-2-methoxyaniline (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a suitable solvent such as dichloromethane, add chloroacetyl chloride (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the formation of the chloroacetamide is complete (monitor by TLC).

  • In a separate flask, prepare a suspension of copper(II) chloride dihydrate (0.1 eq.) and potassium hydroxide (2.5 eq.) in acetonitrile.

  • Add the crude chloroacetamide solution to the copper/base suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite.

  • Concentrate the filtrate and dissolve the residue in water.

  • Acidify the aqueous solution with HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 2-((4-chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid.

Cost-Efficiency Analysis

A primary driver for selecting a synthetic route in a drug development setting is cost. This analysis considers the approximate costs of key reagents.

ReagentRoute 1Route 2
4-Chloro-5-iodo-2-methoxyaniline Key Starting MaterialKey Starting Material
Ethyl bromoacetate Primary ReagentNot Required
Chloroacetyl chloride Not RequiredPrimary Reagent
Copper(II) chloride Not RequiredCatalytic Amount
Bases (K₂CO₃, NaOH, KOH, Et₃N) RequiredRequired
Solvents (Acetonitrile, DMF, Ethanol) RequiredRequired

Analysis:

  • Starting Material: The cost of the key starting material, 4-chloro-5-iodo-2-methoxyaniline, will be a significant factor for both routes. Its commercial availability is a major advantage.[4]

  • Reagents: Chloroacetyl chloride used in Route 2 is generally less expensive than ethyl bromoacetate used in Route 1.

  • Catalyst: Route 2 requires a copper catalyst, but in catalytic amounts, its contribution to the overall cost is likely to be minimal.

  • Process: The one-pot nature of Route 2 can lead to significant cost savings in terms of operator time, energy consumption, and solvent usage for work-up and purification of intermediates.

While a precise cost-per-gram analysis would require up-to-date quotes for all materials at the desired scale, Route 2 appears to have a potential cost advantage due to the use of a less expensive acylating agent and the efficiencies gained from a one-pot process. However, the yield and robustness of Route 2 would need to be carefully optimized to realize this advantage. Route 1, while potentially more expensive due to the cost of ethyl bromoacetate and the two-step process, is a more traditional and likely more robust method, which could be preferable for initial small-scale syntheses where reliability is prioritized over cost.

Conclusion and Recommendation

Both synthetic routes presented offer viable pathways to 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid.

  • Route 1 (N-Alkylation and Hydrolysis) is a reliable and well-understood method that is likely to provide good yields with straightforward optimization. It is recommended for initial laboratory-scale synthesis where predictability and a high success rate are crucial.

  • Route 2 (One-Pot Chloroacetamide Rearrangement) presents an attractive alternative with the potential for greater cost-efficiency and process economy, particularly for larger-scale production. However, this route may require more significant process development and optimization to ensure high yields and minimize side-product formation.

For drug development professionals, the choice between these routes will depend on the specific project stage. For early-stage discovery, the reliability of Route 1 may be preferred. As the project progresses towards process development and scale-up, the potential cost and time savings of Route 2 warrant thorough investigation and optimization.

References

  • Vamshikrishna, Y. R., et al. "A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides." RSC Advances 5.29 (2015): 22695-22700.
  • Syed, K., et al. "A mild and efficient one-pot procedure was developed for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides..." ResearchGate, June 2025, [Link].

  • TSI Journals. "N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran." Trade Science Inc., 2017, [Link].

  • MySkinRecipes. "Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate." MySkinRecipes, [Link].

  • NextSDS. "ethyl 2-((4-chloro-5-iodo-2-Methoxyphenyl)aMino)acetate." NextSDS, [Link].

  • MySkinRecipes. "Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate." MySkinRecipes, [Link].

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid
Reactant of Route 2
Reactant of Route 2
2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid
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